

In Vitro and In Vivo Properties of Adeninobananin: A Technical Guide

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Compound of Interest			
Compound Name:	Adeninobananin		
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Introduction

Adeninobananin is a novel synthetic small molecule inhibitor of the Serine/Threonine Kinase X (STKX), a critical downstream effector in the oncogenic PI3K/Akt signaling pathway. Dysregulation of this pathway is a hallmark of various malignancies, leading to uncontrolled cell proliferation, survival, and resistance to apoptosis. Adeninobananin demonstrates potent and selective inhibition of STKX, presenting a promising therapeutic strategy for cancers harboring PI3K/Akt pathway mutations. This document provides a comprehensive overview of the preclinical in vitro and in vivo properties of Adeninobananin.

I. In Vitro Properties

A. Enzymatic and Cellular Activity

Adeninobananin exhibits high potency against the isolated STKX enzyme and demonstrates selective cytotoxicity towards cancer cell lines with a constitutively active PI3K/Akt pathway.

Table 1: Enzymatic and Cellular Potency of Adeninobananin



Assay Type	Target/Cell Line	Parameter	Value
Enzymatic Assay	Recombinant Human STKX	IC50	5.2 nM
Recombinant Human Kinase Z	IC50	> 10,000 nM	
Recombinant Human Kinase Y	IC50	> 10,000 nM	
Cell Viability	HCT116 (Human Colon Carcinoma)	EC50	25.8 nM
MCF-7 (Human Breast Adenocarcinoma)	EC50	42.1 nM	
MRC-5 (Normal Human Lung Fibroblast)	EC50	> 5,000 nM	-
Target Engagement	HCT116 Cells (p- Substrate X ELISA)	EC50	15.3 nM

B. In Vitro ADME & Safety Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of **Adeninobananin** were evaluated in standard in vitro assays.

Table 2: In Vitro ADME and Safety Profile of Adeninobananin

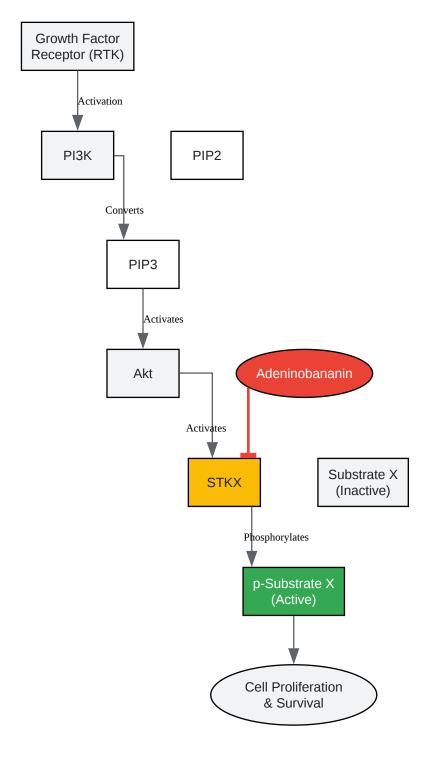


Parameter	Assay System	Result
Metabolic Stability	Human Liver Microsomes	t½ = 45 min
Plasma Protein Binding	Human Plasma	92.5% Bound
Permeability	Caco-2	Papp $(A \rightarrow B) = 15 \times 10^{-6} \text{ cm/s}$
CYP450 Inhibition	Human Recombinant CYPs	IC50 > 10 μM (for 3A4, 2D6, 2C9)
Cardiotoxicity	hERG Patch Clamp	IC50 > 30 μM

II. Signaling Pathway and Mechanism of Action

Adeninobananin exerts its effect by directly inhibiting the kinase activity of STKX. This prevents the phosphorylation of its downstream substrate, Protein Substrate X (PSX), a key step in promoting cell survival and proliferation.





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Caption: PI3K/Akt/STKX Signaling Pathway Inhibition by Adeninobananin.

III. In Vivo Properties

A. Pharmacokinetics



The pharmacokinetic profile of **Adeninobananin** was assessed in male BALB/c mice following a single administration.

Table 3: Pharmacokinetic Parameters of Adeninobananin in Mice

Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC₀-t (ng·hr/mL)	Oral Bioavailabil ity (%)
Intravenous (IV)	2	1550	0.08	1890	-
Oral (PO)	10	850	0.5	4150	44%

B. In Vivo Efficacy

A tumor xenograft study was conducted using HCT116 cells implanted subcutaneously in immunodeficient mice. Tumor growth was monitored following daily oral administration of **Adeninobananin**.

Table 4: In Vivo Antitumor Efficacy in HCT116 Xenograft Model

Treatment Group	Dose (mg/kg, PO)	Mean Tumor Volume at Day 21 (mm³)	Tumor Growth Inhibition (%)
Vehicle Control	-	1540 ± 180	-
Adeninobananin	10	815 ± 110	47%
Adeninobananin	30	320 ± 95	79%

IV. Experimental ProtocolsA. In Vitro Protocol: STKX Enzymatic Assay

 Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated peptide substrate by recombinant STKX.



Procedure:

- 1. Add 5 μ L of **Adeninobananin** (in serial dilutions) or DMSO control to a 384-well assay plate.
- 2. Add 10 μ L of a solution containing recombinant human STKX enzyme and the biotinylated peptide substrate in kinase buffer.
- 3. Initiate the reaction by adding 5 μ L of ATP solution.
- 4. Incubate for 60 minutes at room temperature.
- 5. Stop the reaction by adding 10 μ L of stop/detection buffer containing EDTA, a europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).
- 6. Incubate for 30 minutes at room temperature.
- 7. Read the plate on a TR-FRET compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
- 8. Calculate the IC50 value by fitting the dose-response curve.

B. In Vivo Protocol: HCT116 Xenograft Efficacy Study

- Animal Model: Female athymic nude mice (6-8 weeks old).
- Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 μ L of Matrigel into the right flank of each mouse.
- Tumor Growth & Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group).
- Dosing: Prepare Adeninobananin in a vehicle of 0.5% methylcellulose. Administer the designated dose or vehicle control orally (PO) once daily for 21 days.
- Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight as a measure of toxicity.



 Endpoint: At day 21, euthanize mice and excise tumors for weight measurement and further analysis. Calculate Tumor Growth Inhibition (TGI) percentage.



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Caption: Experimental Workflow for the In Vivo Xenograft Efficacy Study.

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